Methyl 4,6-dihydroxy-1H-indole-2-carboxylate
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Overview
Description
Methyl 4,6-dihydroxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of Methyl 4,6-dihydroxy-1H-indole-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the reaction of indole derivatives with methylating agents in the presence of catalysts. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 4,6-dihydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different hydroxyindole derivatives.
Scientific Research Applications
Methyl 4,6-dihydroxy-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: Its derivatives are studied for their potential antiviral, anticancer, and antimicrobial activities.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4,6-dihydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific derivative and its application .
Comparison with Similar Compounds
Methyl 4,6-dihydroxy-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Ethyl 6-methoxy-3-methylindole-2-carboxylate: Used in the synthesis of various indole-based compounds.
Benzofuro[3,2-b]indole: Studied for its potential anticancer properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
Methyl 4,6-dihydroxy-1H-indole-2-carboxylate (MDIHIC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MDIHIC, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula : C10H9NO4
Molecular Weight : 207.18 g/mol
IUPAC Name : this compound
Canonical SMILES : COC(=O)C1=CC2=C(N1)C=C(C=C2O)O
MDIHIC exhibits biological activity through its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate enzyme activity and receptor signaling pathways, leading to diverse biological effects. The specific mechanisms depend on the biological context and the derivatives formed from MDIHIC.
Anticancer Activity
Research indicates that MDIHIC and its derivatives possess anticancer properties. For instance, studies have demonstrated that MDIHIC can enhance the efficacy of suberoylanilide hydroxamic acid (SAHA) against neuroblastoma cells. The compound's ability to synergize with SAHA suggests a potential for developing combination therapies for cancer treatment .
Antiviral Activity
MDIHIC has been evaluated for its antiviral properties, particularly against HIV-1. In cell-based assays, it showed cytotoxicity and antiviral activity that correlated with its molecular structure. The compound exhibited an effective concentration (EC50) capable of protecting cells from HIV-1 induced cytopathogenicity .
Antimicrobial Activity
The compound has also been investigated for antimicrobial properties. Its derivatives have shown promise in inhibiting various bacterial strains, indicating potential applications in developing new antimicrobial agents.
Synthesis and Evaluation
The synthesis of MDIHIC involves several chemical reactions, including oxidation and electrophilic substitution. These synthetic routes have facilitated the exploration of its biological activities. For example, a study synthesized MDIHIC derivatives and evaluated their effects on neuroblastoma cells, demonstrating enhanced cytotoxicity when used in conjunction with other compounds .
Applications in Pharmaceutical Research
MDIHIC serves as a valuable intermediate in pharmaceutical development. Its derivatives are being explored for their potential to treat various diseases, including cancer and viral infections. Additionally, ongoing research aims to uncover new therapeutic applications based on its biological activity.
Properties
Molecular Formula |
C10H9NO4 |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
methyl 4,6-dihydroxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H9NO4/c1-15-10(14)8-4-6-7(11-8)2-5(12)3-9(6)13/h2-4,11-13H,1H3 |
InChI Key |
FUZQPQZITACCQW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2O)O |
Origin of Product |
United States |
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